molecular formula C12H17NO6 B104319 4-Aminophenyl-alpha-D-glucopyranoside CAS No. 31302-52-0

4-Aminophenyl-alpha-D-glucopyranoside

Cat. No. B104319
CAS RN: 31302-52-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-ZIQFBCGOSA-N
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Description

4-Aminophenyl-alpha-D-glucopyranoside is a compound that can be categorized under N-glycosyl amines, which are synthesized by the reaction of carbohydrates with aromatic amines. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and asymmetric synthesis. The synthesis of such compounds typically involves the use of protected saccharides and aromatic amines, resulting in products that are isolated as solid and characterized by various spectroscopic methods.

Synthesis Analysis

The synthesis of N-glycosyl amines, which are related to 4-Aminophenyl-alpha-D-glucopyranoside, has been demonstrated using 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines . This process yields compounds that are exclusively of the beta anomeric form when derived from the protected saccharide. In contrast, when 2-(o-aminophenyl)benzimidazole is used with hexoses or pentoses, the resulting N-glycosyl amines prefer the alpha anomeric form, with some cases showing a mixture of both anomers . These findings suggest that the synthesis of 4-Aminophenyl-alpha-D-glucopyranoside would likely follow similar trends in anomer formation.

Molecular Structure Analysis

The molecular structure of N-glycosyl amines, including 4-Aminophenyl-alpha-D-glucopyranoside, is characterized by the presence of a glycosidic bond between the sugar moiety and an aromatic amine. The beta or alpha configuration of the anomeric carbon is a critical feature that defines the molecular structure of these compounds. NMR and FTIR spectroscopy are essential tools for determining the anomer configuration, as seen in the synthesis of related N-glycosyl amines .

Chemical Reactions Analysis

N-glycosyl amines, such as 4-Aminophenyl-alpha-D-glucopyranoside, can participate in various chemical reactions due to the presence of functional groups amenable to further transformations. For instance, the phenyl group can be involved in electrophilic aromatic substitution reactions, while the glycosidic bond offers opportunities for hydrolysis or reaction with other nucleophiles. The specific reactivity of 4-Aminophenyl-alpha-D-glucopyranoside would depend on the protecting groups and the stereochemistry of the glycosidic bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-glycosyl amines are influenced by their molecular structure. These compounds are typically isolated as solids and can be purified to establish their elemental compositions. Spectroscopic techniques such as NMR, UV-Vis, FTIR, and mass spectrometry are employed to characterize these compounds . The optical rotation of these compounds can provide insight into their stereochemistry, which is crucial for understanding their physical properties and potential applications in asymmetric synthesis or as chiral ligands .

Scientific Research Applications

Carbohydrate-Functionalized Surfaces

One of the notable applications of 4-Aminophenyl-alpha-D-glucopyranoside is in the preparation of carbohydrate-functionalized surfaces. Peigneguy et al. (2018) demonstrated the electrochemical immobilization of 4-aminophenyl-β-D-glucopyranoside on carbon surfaces. This process produced surfaces that retain the desirable properties of the glucoside compound, such as a wetting-enhancing effect, and allowed for the electrochemically controlled release of a glucosyl cation equivalent through oxidative cleavage of the anomeric glycosyl–O bond (Peigneguy et al., 2018).

Enzymatic Assays and Inhibitor Screening

4-Aminophenyl-alpha-D-glucopyranoside plays a critical role in enzymatic assays and the screening of enzyme inhibitors. Zhang et al. (2015) established an electrochemical method for assaying α-glucosidase activity and screening inhibitors directly in cell mediums using 4-aminophenyl-α-D-glucopyranoside. This method allows for the evaluation of both isolated and membrane-bound enzyme activity and has potential applications in drug discovery (Zhang et al., 2015).

Wound Healing Studies

Additionally, alpha-arbutin, a derivative of 4-hydroxyphenyl alpha-glucopyranoside, has been investigated for its potential in promoting wound healing. Polouliakh et al. (2020) found that alpha-arbutin reduced reactive oxygen species and activated the insulin-like growth factor 1 receptor (IFG1R) pathway in human dermal fibroblast cultures, suggesting a mechanism by which alpha-arbutin could enhance wound healing (Polouliakh et al., 2020).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAKOEWBCMPCQR-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl-alpha-D-glucopyranoside

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